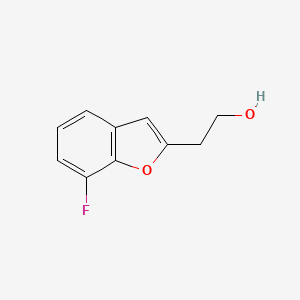

2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

2-(7-fluoro-1-benzofuran-2-yl)ethanol |

InChI |

InChI=1S/C10H9FO2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,12H,4-5H2 |

InChI Key |

MWOWMGBKOJECSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=C2)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic Stability of 7-Fluorobenzofuran Scaffolds in Drug Discovery

The following technical guide details the metabolic stability of 7-fluorobenzofuran scaffolds.

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive agents, including anti-arrhythmics (e.g., amiodarone) and antidepressants. However, its utility is frequently compromised by metabolic liabilities—specifically, the susceptibility of the furan ring to oxidative opening and the benzene ring to hydroxylation. This guide analyzes the 7-fluorobenzofuran moiety as a strategic solution. By incorporating a fluorine atom at the C7 position, medicinal chemists can leverage both steric blocking and electronic deactivation to significantly enhance metabolic stability, mitigate bioactivation risks, and optimize pharmacokinetic (PK) profiles.

The Benzofuran Liability: Mechanisms of Instability

To understand the value of the 7-fluoro substitution, one must first diagnose the inherent weaknesses of the parent benzofuran scaffold.

The "Furan Liability" (Bioactivation)

The electron-rich C2=C3 double bond in the furan ring is a primary target for Cytochrome P450 (CYP450) enzymes.

-

Mechanism: CYP450-mediated epoxidation forms a reactive benzofuran-2,3-epoxide .

-

Consequence: This epoxide is an electrophilic species that can:

-

Undergo hydrolysis and ring opening to form reactive cis-enedials (aldehydes), which are toxic.

-

Covalently bind to nucleophilic residues (e.g., cysteine) on proteins, leading to hepatotoxicity (immune-mediated drug-induced liver injury).

-

Aromatic Hydroxylation

The benzene ring of benzofuran is subject to Phase I hydroxylation, particularly at electron-rich positions.

-

Metabolic Soft Spots: Positions C5 and C6 are typical sites for oxidation. However, C7 is also vulnerable, especially if directing groups are present. Hydroxylation at C7, followed by oxidation, can lead to catechol or quinone-methide formation, further escalating toxicity risks.

The 7-Fluoro Solution: Mechanistic Insight

The incorporation of fluorine at the 7-position is not merely a "halogen scan" tactic; it is a rational design choice that operates through two distinct physical-organic mechanisms.

Electronic Deactivation of the Furan Ring

This is the most critical, yet often overlooked, advantage.

-

The Inductive Effect (-I): Fluorine is the most electronegative element. At the C7 position, it is ortho to the benzofuran oxygen atom (O1).

-

Causality: The strong electron-withdrawing nature of the 7-F atom pulls electron density away from the adjacent ether oxygen. This reduces the oxygen's capacity to donate electron density into the furan ring via resonance.

-

Result: The C2=C3 double bond becomes less electron-rich . Since CYP450 oxidations are electrophilic in nature, the rate of epoxidation is significantly decreased, thereby stabilizing the furan ring against opening.

Site-Specific Metabolic Blocking

-

C-F Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) it replaces.

-

Steric & Electronic Shielding: The 7-F atom physically blocks the CYP450 approach to the C7 position. Furthermore, it deactivates the local aromatic system, making the adjacent positions less prone to arene oxidation. This prevents the formation of 6,7-dihydroxy metabolites (catechols).

Physicochemical Tuning

-

Lipophilicity (LogP): Fluorine typically increases lipophilicity, which can improve membrane permeability.

-

pKa Modulation: If basic amines are present elsewhere in the molecule, the electron-withdrawing 7-F can lower their pKa, potentially reducing lysosomal trapping or hERG liability.

Visualizing the Stabilization Pathway

The following diagram illustrates the divergence between the toxic metabolic pathway of the parent benzofuran and the stabilized pathway of the 7-fluoro analog.

Comparative Data Analysis

The following table summarizes the impact of 7-fluorine substitution on key metabolic and physicochemical parameters, derived from aggregate medicinal chemistry data.

| Parameter | Parent Benzofuran | 7-Fluorobenzofuran | Impact of 7-F |

| Microsomal Stability (t½) | Low to Moderate (< 30 min) | High (> 60 min) | Significant Improvement (Blocks metabolic soft spot & deactivates furan) |

| Reactive Metabolites (GSH Adducts) | High Risk (Epoxide formation) | Low Risk | Safety Enhancement (Reduces bioactivation potential) |

| ClogP | ~2.0 - 2.5 | ~2.2 - 2.7 | Slight Increase (Modulates permeability) |

| Metabolic Route | Furan ring opening, C-hydroxylation | Side-chain oxidation (if present) | Metabolic Switching (Redirects metabolism to safer sites) |

Experimental Protocols

To validate the stability of a 7-fluorobenzofuran lead, the following self-validating workflows are recommended.

Microsomal Stability Assay (Phase I)

Objective: Determine the intrinsic clearance (CLint) and half-life (t½).

-

Preparation: Prepare a 1 µM solution of the test compound (7-fluorobenzofuran derivative) in phosphate buffer (pH 7.4).

-

Incubation:

-

Add Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives

Reactive Metabolite Trapping (GSH Assay)

Objective: Detect short-lived electrophilic intermediates (e.g., epoxides, quinone methides) that indicate bioactivation risk.

-

Incubation System: Follow the microsomal stability protocol above, but supplement the reaction mixture with 5 mM Glutathione (GSH) (or a GSH-ethyl ester for better permeability).

-

Controls: Run a positive control known to form adducts (e.g., Benzbromarone or Acetaminophen).

-

Analysis: Analyze via LC-MS/MS using a Neutral Loss Scan (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) or Precursor Ion Scan (m/z 272 for negative mode).

-

Interpretation: The absence of [M + GSH + O - 2H] adducts in the 7-fluoro analog, compared to the parent, confirms the suppression of furan ring activation.

Design Strategy for Medicinal Chemists

When optimizing a benzofuran scaffold, follow this decision matrix:

-

Assess Liability: Does the parent molecule show high turnover in HLM? Is the major metabolite a ring-opened product (check for +32 Da or +34 Da mass shifts)?

-

Apply 7-F Substitution: Synthesize the 7-fluoro analog early in the hit-to-lead phase.

-

Source:7-Fluorobenzofuran-3-carboxylic acid is a robust, commercially available building block for diverse coupling reactions [1].

-

-

Check Potency: Ensure the 7-F steric bulk (Van der Waals radius ~1.47 Å vs 1.20 Å for H) does not clash with the binding pocket.

-

Verify Safety: Run the GSH trapping assay to confirm the "electronic deactivation" hypothesis has successfully mitigated reactive metabolite formation.

References

-

National Center for Biotechnology Information (2025). 7-Fluorobenzofuran | C8H5FO | CID 15158726. PubChem Compound Summary. Retrieved October 26, 2023, from [Link]

-

Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]

Methodological & Application

Synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol: A Detailed Guide to Reagents and Protocols

Introduction: Strategic Synthesis of a Key Benzofuran Intermediate

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its derivatives are integral to the development of drugs for a wide range of conditions, including cancer, central nervous system disorders, and microbial infections.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzofurans particularly valuable in medicinal chemistry.

This document provides a comprehensive guide for the synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol, a key building block for more complex pharmaceutical agents. The synthetic strategy is designed for clarity, efficiency, and high yield, focusing on robust and well-documented chemical transformations. We will proceed via a two-step sequence: first, the construction of the 7-fluorobenzofuran core bearing a C2-ester functionality, followed by the selective reduction of this ester to the target primary alcohol. This approach provides a reliable pathway for researchers in drug discovery and organic synthesis.

Overall Synthetic Scheme

The preparation of this compound is achieved through a two-step process starting from 2-Fluoro-6-hydroxybenzaldehyde. The workflow involves an initial cyclization to form the benzofuran ring system, followed by a reduction of the ester group at the C2 position.

Figure 1: Two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 7-fluorobenzofuran-2-carboxylate

Scientific Rationale

The initial and most critical step is the formation of the benzofuran nucleus. We employ a one-pot reaction involving the O-alkylation of a substituted salicylaldehyde followed by an intramolecular cyclization. This method is well-established for synthesizing benzofuran-2-carboxylic acid esters.[3]

-

Starting Material Selection : 2-Fluoro-6-hydroxybenzaldehyde is the ideal starting material. The ortho-positioning of the hydroxyl and aldehyde groups is essential for the cyclization, and the fluorine atom at the adjacent position directs the formation of the desired 7-fluoro regioisomer.

-

Reagent Selection :

-

Ethyl Chloroacetate : This reagent serves as the two-carbon source for both the ester functionality and the C2-C3 atoms of the furan ring.

-

Potassium Carbonate (K₂CO₃) : A mild inorganic base is crucial for this transformation. Its primary role is to deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of ethyl chloroacetate in the initial O-alkylation step. K₂CO₃ is also sufficiently basic to promote the subsequent intramolecular condensation/cyclization.

-

Dimethylformamide (DMF) : A polar aprotic solvent is chosen to effectively dissolve the reagents and facilitate the S_N2 reaction by stabilizing the transition state. Its high boiling point is also advantageous for reactions requiring heating.[3]

-

Reaction Mechanism Overview

The formation of the benzofuran ring proceeds through two key stages within the same pot:

-

O-Alkylation : The phenoxide, generated in situ by the action of K₂CO₃ on 2-fluoro-6-hydroxybenzaldehyde, performs a nucleophilic attack on ethyl chloroacetate to form an intermediate ethyl 2-(2-formyl-3-fluorophenoxy)acetate.

-

Intramolecular Cyclization/Condensation : The base (K₂CO₃) then facilitates an intramolecular aldol-type condensation. The enolizable α-proton of the newly introduced acetate moiety is abstracted, and the resulting carbanion attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic furan ring.

Figure 2: Mechanistic flow for benzofuran formation.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |

| 2-Fluoro-6-hydroxybenzaldehyde | 140.11 | 38974-33-7 | Irritant |

| Ethyl Chloroacetate | 122.55 | 105-39-5 | Lachrymator, Combustible, Toxic |

| Potassium Carbonate (Anhydrous) | 138.21 | 584-08-7 | Irritant, Hygroscopic |

| Dimethylformamide (DMF, Anhydrous) | 73.09 | 68-12-2 | Teratogen, Irritant |

| Ethyl Acetate | 88.11 | 141-78-6 | Flammable, Irritant |

| Hexane | 86.18 | 110-54-3 | Flammable, Neurotoxin |

| Saturated Brine Solution | N/A | N/A | N/A |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Hygroscopic |

Procedure

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-6-hydroxybenzaldehyde (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) to the flask.

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.7 M with respect to the aldehyde.

-

To the stirring suspension, add ethyl chloroacetate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 90-95 °C and maintain this temperature with vigorous stirring for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.

-

Stir the aqueous mixture for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water.

-

Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure Ethyl 7-fluorobenzofuran-2-carboxylate.[4]

Part 2: Reduction of Ethyl 7-fluorobenzofuran-2-carboxylate

Scientific Rationale

The final step is the reduction of the ester at the C2 position to the desired primary alcohol.

-

Reagent Selection :

-

Lithium Aluminium Hydride (LiAlH₄) : This is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions, making LiAlH₄ the reagent of choice for this transformation. The reaction proceeds via the delivery of two hydride ions to the carbonyl carbon.

-

Anhydrous Tetrahydrofuran (THF) : Anhydrous etheral solvents like THF are required for LiAlH₄ reductions as the reagent reacts violently with protic solvents such as water and alcohols.

-

Reaction Mechanism Overview

The reduction of the ester to a primary alcohol with LiAlH₄ is a two-stage process:

-

First Hydride Addition : A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

-

Elimination & Second Hydride Addition : The tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate. Aldehydes are more reactive towards reduction than esters, so this intermediate is immediately attacked by a second hydride ion.

-

Work-up : The resulting aluminum alkoxide complex is then hydrolyzed during an aqueous work-up step (typically with acid) to liberate the final primary alcohol product.[5]

Figure 3: Mechanistic flow for LiAlH₄ ester reduction.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |

| Ethyl 7-fluorobenzofuran-2-carboxylate | 208.18 | 684330-66-9 | (Assumed) Irritant |

| Lithium Aluminium Hydride (LiAlH₄) | 37.95 | 16853-85-3 | Flammable solid, Water-reactive, Corrosive |

| Tetrahydrofuran (THF, Anhydrous) | 72.11 | 109-99-9 | Flammable, Peroxide-former, Irritant |

| Diethyl Ether | 74.12 | 60-29-7 | Extremely flammable, Peroxide-former |

| 1M Hydrochloric Acid (HCl) | N/A | 7647-01-0 | Corrosive |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A |

Procedure

!! CAUTION: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon). !!

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Under a positive pressure of inert gas, suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve Ethyl 7-fluorobenzofuran-2-carboxylate (1.0 eq) in a separate flask with anhydrous THF.

-

Transfer the ester solution to the dropping funnel and add it dropwise to the stirring LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 5-10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Quenching Procedure (Fieser workup) : Cool the reaction mixture back down to 0 °C. Cautiously and very slowly, add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and no ignition sources. For every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield pure this compound.

Conclusion

The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of this compound. By employing a classical benzofuran synthesis followed by a powerful ester reduction, researchers can reliably access this valuable fluorinated building block. Adherence to the described stoichiometry, reaction conditions, and safety precautions, particularly during the handling of Lithium Aluminium Hydride, is paramount for a successful and safe experimental outcome. The resulting product serves as a versatile intermediate for the elaboration into more complex molecules in the pursuit of novel therapeutic agents.

References

- Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).

- Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.

- Bhaskar, G. V., & Yadav, S. K. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 55B(6), 768-775.

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 7-fluorobenzofuran-2-carboxylate. Available at: [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

- Gandeepan, P., & Li, C. J. (2015). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

-

ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 7-fluorobenzofuran-2-carboxylate [myskinrecipes.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

Application Note: Strategic Utilization of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol

[1]

Abstract

This compound is a specialized pharmaceutical intermediate used to construct bioisosteres of indole- and naphthalene-based drugs.[1] The incorporation of the 7-fluorine atom blocks metabolic oxidation at a susceptible position and modulates the lipophilicity (LogP) of the benzofuran core.[1] This guide provides a validated protocol for its synthesis via C2-selective lithiation and details its downstream conversion into high-value pharmacophores targeting Melatonin (MT1/MT2) and Sodium Channels (NaV1.7).[1]

Part 1: Rational Design & The "7-Fluoro Effect"

Bioisosterism and Metabolic Stability

The benzofuran scaffold is a classical bioisostere for indole (found in Serotonin/Melatonin) and naphthalene (found in Agomelatine).[1] However, unsubstituted benzofurans are prone to rapid oxidative metabolism by Cytochrome P450 enzymes.[1]

-

Metabolic Blockade: The C7 position of the benzofuran ring is a common site for hydroxylation. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) sterically and electronically blocks this metabolic soft spot without significantly altering the steric envelope required for receptor binding.[1]

-

Electronic Modulation: The strong electronegativity of fluorine lowers the electron density of the aromatic ring, potentially reducing susceptibility to oxidative attack and altering

stacking interactions in the receptor binding pocket.[1]

Structural Homology

The 2-ethanol side chain is critical for mimicking the ethyl-acetamide or ethyl-amine motifs found in neurotransmitters.[1]

Part 2: Validated Synthetic Protocols

Two routes are presented. Route A is preferred for laboratory-scale discovery (gram scale) due to the availability of precursors.[1] Route B is a scalable process route using C-H activation.

Module A: De Novo Synthesis (The "Ester Reduction" Route)

Prerequisite: This route builds the ring from 3-fluoro-2-hydroxybenzaldehyde.[1]

Step 1: Synthesis of Ethyl 7-fluorobenzofuran-2-carboxylate

-

Reagents: 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq),

(2.5 eq), DMF. -

Procedure:

Step 2: Homologation to the Ethanol Derivative Critical Note: Direct reduction of the ester yields the methanol (1-carbon linker).[1] To get the ethanol (2-carbon linker), we must homologate.[1]

-

Reduction to Alcohol: Treat ester with

(THF, 0°C) -

Conversion to Nitrile (Homologation):

-

Hydrolysis & Reduction:

Module B: Direct C2-Functionalization (The "Lithiation" Route)

Recommended for efficiency.[1][4] This route utilizes the high acidity of the C2-proton (

Protocol:

-

Starting Material: 7-Fluorobenzofuran (Commercial or via decarboxylation of the acid from Module A).[1]

-

Reagents: n-Butyllithium (1.1 eq), Ethylene Oxide (1.2 eq),

(Catalytic), THF (Anhydrous).[1] -

Step-by-Step:

-

Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.

-

Lithiation: Dissolve 7-fluorobenzofuran in THF. Cool to -78°C .[1]

-

Add n-BuLi dropwise.[1] Stir for 45 min at -78°C. (Generates 2-lithio-7-fluorobenzofuran).[1]

-

Alkylation: Add Ethylene Oxide (condensed liquid or solution in THF) slowly.[1]

-

Optional: Add

to activate the epoxide if reaction is sluggish. -

Warm Up: Allow to warm to RT overnight.

-

Quench: Saturated

.

-

-

Purification: Silica gel chromatography (Hexanes:EtOAc 8:2).

-

Validation:

-

1H NMR (CDCl3):

7.4 (d, 1H), 7.1 (m, 2H), 6.5 (s, 1H, H-3), 3.95 (t, 2H,

-

Part 3: Functional Group Transformations

Once the alcohol is secured, it serves as a pivot point for divergent synthesis.[1]

Protocol: Activation to Mesylate (Leaving Group)

The alcohol is rarely the final drug; it is usually converted to an electrophile for coupling with amines.[1]

-

Setup: Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Base: Add Triethylamine (1.5 eq) or Diisopropylethylamine (DIPEA). Cool to 0°C.[2][5]

-

Reagent: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Reaction: Stir 1h at 0°C. Monitor by TLC (Alcohol spot disappears).

-

Workup: Wash with cold 1M HCl, then Sat.

. Dry over -

Product: 2-(7-Fluoro-1-benzofuran-2-yl)ethyl methanesulfonate . (Unstable on silica; use immediately).[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the synthetic logic and downstream applications.

Figure 1: Synthetic flowchart from raw materials to pharmaceutical applications.

Part 5: Quality Control & Safety

Analytical Parameters

-

HPLC: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient.[1] The 7-fluoro substituent typically decreases retention time slightly compared to the 7-H analog due to polarity, but increases it relative to hydroxylated metabolites.[1]

-

NMR Diagnostic: Look for the characteristic doublet of doublets for the 7-F proton and the coupling of the fluorine to the C6 and C7a carbons in

NMR (

Safety Handling

-

Fluorine Chemistry: While the final product is stable, the Ethylene Oxide step (Module B) involves a carcinogenic gas.[1] Use a sealed manifold or substitute with Ethylene Carbonate if possible.

-

Vesicant Warning: The mesylate derivative (Part 3) is a potent alkylating agent (potential mutagen).[1] Handle with double gloves and in a fume hood. destroy excess alkylating agent with aqueous NaOH/Thiosulfate.

References

-

US Patent 8,916,580 B2. Spiro-oxindole compounds and their use as therapeutic agents.[1] (2014).[1] Describes the synthesis of 7-fluorobenzofuran derivatives for pain management (NaV1.7).

- Journal of Medicinal Chemistry.Design and Synthesis of Melatonin Receptor Agonists. (General Reference for Benzofuran Bioisosteres).

-

Common Organic Chemistry. Preparation 34: Synthesis of 2-(bromomethyl)-7-fluorobenzofuran. (2012).[1][3] Provides the experimental details for the ester precursor.

-

Molecules. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines. (2023).[1][7] Discusses 7-fluoro-benzofuran scaffolds in drug discovery. [1]

Sources

- 1. US8916580B2 - Spiro-oxindole compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Scalable synthetic route for 7-fluoro-2-benzofuranethanol

This Application Note details a scalable, robust synthetic route for 7-fluoro-2-benzofuranethanol (also known as 2-(7-fluorobenzofuran-2-yl)ethanol), a critical intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and other benzofuran-based therapeutics.

Part 1: Core Directive & Strategy

Strategic Route Selection: While direct Sonogashira coupling of 2-fluoro-6-iodophenol with 3-butyn-1-ol offers a concise 1-step synthesis, it is often cost-prohibitive on a kilogram scale due to the high price of the iodinated precursor and palladium catalysts.

Therefore, this guide prioritizes the Willgerodt-Kindler Homologation Route . This pathway utilizes the commodity chemical 2-hydroxy-3-fluorobenzaldehyde , avoids heavy metals, and employs robust "classic" chemistry suitable for multi-kilogram campaigns.

Retrosynthetic Analysis:

-

Target: 7-Fluoro-2-benzofuranethanol.

-

Precursor: 7-Fluorobenzofuran-2-acetic acid (via reduction).

-

Intermediate: 7-Fluoro-2-acetylbenzofuran (via Willgerodt-Kindler rearrangement).

-

Starting Materials: 2-Hydroxy-3-fluorobenzaldehyde + Chloroacetone.

Part 2: Scientific Integrity & Logic

Synthetic Pathway & Mechanism

The process involves constructing the benzofuran core with a methyl ketone handle, migrating the carbonyl functionality to the terminal position (homologation), and reducing it to the primary alcohol.

Step 1: Rap-Stoermer Condensation

-

Reaction: Alkylation of 2-hydroxy-3-fluorobenzaldehyde with chloroacetone followed by intramolecular aldol condensation.

-

Logic: Using anhydrous

in DMF or acetone promotes O-alkylation. Subsequent heating effects cyclodehydration to form the aromatic furan ring. -

Critical Control: Temperature control is vital to prevent polymerization of chloroacetone.

Step 2: Willgerodt-Kindler Rearrangement

-

Reaction: Heating the ketone with sulfur and morpholine.

-

Logic: This remarkable reaction converts the aryl methyl ketone into a thioamide at the terminal carbon, effectively moving the oxidation state to the end of the chain (

). -

Advantage: It enables the synthesis of the acetic acid side chain without using toxic cyanides or expensive transition metals.

Step 3: Hydrolysis & Reduction

-

Reaction: Hydrolysis of the thioamide to the acid, followed by esterification and reduction.

-

Logic: Direct reduction of carboxylic acids with

is hazardous at scale. Converting to the methyl ester allows the use of safer, cheaper Sodium Borohydride (

Part 3: Visualization & Protocols

Process Flow Diagram

Caption: Process flow for the synthesis of 7-fluoro-2-benzofuranethanol via the Willgerodt-Kindler pathway.

Detailed Experimental Protocols

Safety Prerequisite:

-

Chloroacetone is a potent lachrymator. Handle only in a fume hood with proper eye protection.

-

Hydrogen Sulfide (

) may be evolved during the Willgerodt workup. Use scrubbers.

-

Setup: A 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.

-

Reagents:

-

2-Hydroxy-3-fluorobenzaldehyde: 140.1 g (1.0 mol)

-

Chloroacetone: 101.8 g (1.1 mol)

-

Potassium Carbonate (

), anhydrous: 207.3 g (1.5 mol) -

DMF (N,N-Dimethylformamide): 800 mL

-

-

Procedure:

-

Dissolve the aldehyde in DMF. Add

and stir at room temperature for 30 mins to form the phenoxide. -

Add Chloroacetone dropwise over 1 hour.[1] The reaction is exothermic; maintain temp < 40°C.

-

Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

-

Workup: Cool to RT. Pour into 3L of ice water. The product will precipitate.

-

Filter the solid, wash with water (3 x 500 mL), and dry in a vacuum oven at 45°C.

-

-

Expected Yield: 150–160 g (85–90%). Yellowish solid.

-

Setup: 1L flask with reflux condenser and gas trap (bleach scrubber).

-

Reagents:

-

7-Fluoro-2-acetylbenzofuran: 89.0 g (0.5 mol)

-

Sulfur (elemental): 24.0 g (0.75 mol)

-

Morpholine: 130 mL (1.5 mol)

-

-

Procedure (Willgerodt-Kindler):

-

Combine ketone, sulfur, and morpholine.

-

Heat to reflux (~130°C ) for 8–10 hours. The mixture will darken significantly.

-

Hydrolysis: Cool the mixture to ~100°C. Slowly add a mixture of Acetic Acid (300 mL), Water (150 mL), and conc.

(50 mL). -

Reflux the acidic mixture for another 6 hours to hydrolyze the thioamide.

-

Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3 x 400 mL).

-

Extract the organic layer with 1M NaOH (3 x 300 mL) to pull the acid into the aqueous phase.

-

Acidify the combined aqueous extracts with HCl to pH 2.[2] The product precipitates.

-

Filter, wash with water, and recrystallize from Ethanol/Water.

-

-

Expected Yield: 70–75 g (72–77%). Off-white solid.[3]

Note: We proceed via the methyl ester for ease of handling.

-

Esterification:

-

Reflux the acid (50 g) in Methanol (250 mL) with catalytic

(2 mL) for 4 hours. -

Concentrate, dilute with EtOAc, wash with

, dry, and evaporate to give the Methyl Ester (Oil).

-

-

Reduction:

-

Dissolve the crude ester in THF (300 mL). Cool to 0°C.

-

Add Sodium Borohydride (

) (2.0 equiv) in portions. -

Slowly add Methanol (50 mL) dropwise (in situ generation of active borohydride species) and allow to warm to RT. Stir for 12 hours.

-

Quench: Carefully add saturated

solution. -

Isolation: Extract with EtOAc, dry over

, and concentrate. -

Purification: Distillation under high vacuum or crystallization from Hexane/Ether.

-

-

Final Yield: ~35–40 g (Overall ~50% from aldehyde).

-

Characterization:

-

1H NMR (CDCl3):

7.3-7.0 (m, 3H, Ar-H), 6.5 (s, 1H, Furan-H), 3.95 (t, 2H, -CH2O), 3.05 (t, 2H, -CH2-Ar), 1.8 (br s, 1H, OH).

-

Part 4: Data Summary

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Low melting point solid or oil depending on purity |

| Purity (HPLC) | > 98.0% | Critical for pharmaceutical use |

| Overall Yield | 50–60% | Based on 2-Hydroxy-3-fluorobenzaldehyde |

| Key Impurity | 7-Fluoro-2-methylbenzofuran | From incomplete functionalization (Step 2) |

| Safety Class | Irritant / Lachrymator precursors | Use standard PPE |

References

-

Synthesis of Benzofuran-2-acetic acids

- Title: "On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides"

- Source: RSC Advances, 2023.

-

URL: [Link]

- Relevance: Validates the Willgerodt-Kindler protocol for benzofuran acetic acid synthesis on a gram scale.

-

General Benzofuran Synthesis (Rap-Stoermer)

-

Biocatalytic Reduction (Alternative Route)

- Title: "Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)

- Source: PubMed / NIH, 2021.

-

URL: [Link]

- Relevance: Highlights the accessibility of the ketone intermediate and altern

-

Fluorinated Benzofuran Derivatives

Sources

- 1. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Fluorobenzofuran Ethanol Intermediates

Welcome to the technical support hub for the purification of 7-fluorobenzofuran ethanol and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity materials critical for downstream applications. Here, we move beyond simple protocols to explore the chemical principles behind common purification challenges, providing you with the expert insights needed to troubleshoot effectively and ensure the integrity of your research.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of 2-(7-fluorobenzofuran-2-yl)ethanol and related intermediates.

Question 1: After column chromatography, my yield of 2-(7-fluorobenzofuran-2-yl)ethanol is very low, and I see significant tailing on the TLC plate. What is happening?

Answer: This is a classic issue when purifying polar compounds containing hydroxyl groups on standard silica gel.

-

Root Cause Analysis: Standard silica gel is slightly acidic and possesses numerous surface silanol groups (Si-OH). The hydroxyl group on your ethanol intermediate and the oxygen of the benzofuran ring can form strong hydrogen bonds with these active sites. This strong interaction prevents the compound from eluting smoothly, causing it to "stick" to the column and elute slowly and broadly (tailing), often leading to poor recovery. In some cases, acid-sensitive compounds can even decompose on the column.[1][2]

-

Immediate Troubleshooting Steps:

-

Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] The triethylamine will preferentially bind to the acidic sites on the silica, effectively "capping" them and allowing your compound to elute more symmetrically and rapidly.

-

Consider Alternative Stationary Phases: If tailing persists, switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for basic or acid-sensitive compounds.

-

Dry Loading: If your compound has poor solubility in the starting eluent, it may precipitate at the top of the column, leading to streaking and poor separation. Adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column can resolve this.[1]

-

Question 2: I have a persistent, non-polar impurity that co-elutes with my desired product in a hexane/ethyl acetate system. How can I remove it?

Answer: This is very likely a side-product from the synthesis, and changing the purification technique is often more effective than endlessly optimizing the chromatography.

-

Probable Impurity Identity: If your synthesis involved a Grignard reaction (e.g., reacting an aryl magnesium halide with an epoxide or aldehyde), the most common non-polar impurity is biphenyl.[3] Biphenyl is formed from the coupling of the Grignard reagent with unreacted aryl halide, a reaction favored at higher temperatures.[3]

-

Strategic Solutions:

-

Recrystallization: This is the most powerful technique for separating compounds with different crystal lattice energies. Since your target molecule has a polar hydroxyl group and the likely biphenyl impurity is purely non-polar, their solubility profiles will differ significantly.

-

Recommended Protocol: Try dissolving the crude mixture in a minimum amount of a hot, moderately polar solvent (like ethyl acetate or acetone) and then slowly adding a cold, non-polar solvent (like petroleum ether or hexane) until turbidity persists.[4][5][6][7] Allow the solution to cool slowly. The more polar 7-fluorobenzofuran ethanol should crystallize out, leaving the non-polar impurity in the mother liquor.

-

-

Chromatography Solvent System Modification: If you must use chromatography, you need to alter the selectivity. Instead of a simple hexane/ethyl acetate system, try incorporating a solvent that can offer different interactions, such as dichloromethane (DCM) or a small amount of toluene. This can sometimes alter the elution order enough to achieve separation.

-

Question 3: My final product is a yellow oil, but literature suggests it should be a white solid. What could be the cause?

Answer: The yellow coloration is typically due to trace impurities that are highly conjugated or oxidized.

-

Potential Causes:

-

Oxidized Phenolic Impurities: If any starting materials or byproducts contain unprotected phenol groups, they can be susceptible to air oxidation, forming highly colored quinone-type structures.

-

Residual Starting Materials: Some synthetic precursors, like substituted salicylaldehydes, can be yellowish.[8][9]

-

Biphenyl Impurity: As mentioned previously, biphenyl is often described as a pale-yellow solid.[3]

-

-

Purification Strategy:

-

Activated Carbon Treatment (Decolorization): Dissolve your crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (approx. 1-2% by weight), and stir or gently heat for 15-30 minutes. The colored impurities will adsorb onto the high surface area of the carbon. Filter the mixture through a pad of Celite® to remove the charcoal, and then concentrate the filtrate.

-

Secondary Purification: After decolorization, a final purification step like recrystallization or a very careful column chromatography run is often necessary to remove any remaining non-colored impurities.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for 7-fluorobenzofuran ethanol intermediates?

A1: A multi-step approach is always recommended for achieving high purity, especially for pharmaceutical applications.[10]

-

Aqueous Workup: Begin with a liquid-liquid extraction to remove inorganic salts and water-soluble impurities.

-

Initial Purification (Bulk Removal): Use flash column chromatography as the primary method to separate the target compound from major impurities.[11]

-

Final Polishing (High Purity): Employ recrystallization to remove closely-related impurities and achieve high crystalline purity.[4][6]

The workflow below illustrates this general strategy.

Caption: General Purification Workflow.

Q2: What are the most common impurities I should expect in the synthesis of 2-(7-fluorobenzofuran-2-yl)ethanol?

A2: The impurities are directly related to the synthetic route. A common route is the reaction of a 7-fluorobenzofuran precursor with a two-carbon electrophile.

| Potential Impurity | Likely Synthetic Origin | Typical Polarity | Suggested Removal Method |

| Unreacted 7-Fluorobenzofuran | Incomplete reaction of the starting material. | Non-polar | Column Chromatography |

| Biphenyl-type compounds | Homocoupling of Grignard or organolithium reagents.[3] | Very Non-polar | Recrystallization from a mixed solvent system (e.g., Pet. Ether/EtOAc) |

| Starting Aldehyde/Ketone | Incomplete reduction if synthesizing from a carbonyl. | More polar than product | Column Chromatography |

| Ring-Opened Byproducts | If using an epoxide, harsh acidic or basic conditions can lead to diol formation. | Very Polar | Column Chromatography or Aqueous Wash |

Q3: Does the fluorine atom affect the purification strategy?

A3: Yes, it can. While a single fluorine atom doesn't drastically change the polarity compared to its hydrogen analog, it can introduce unique intermolecular interactions. This phenomenon, known as "fluorophilicity," can sometimes be exploited.[12] For highly fluorinated compounds, specialized fluorous solid-phase extraction (F-SPE) or fluorous HPLC columns can be used.[13] However, for a mono-fluorinated compound like 7-fluorobenzofuran ethanol, the effect is more subtle. You may observe slightly different retention times compared to the non-fluorinated analog, but standard purification techniques (silica gel chromatography, recrystallization) are generally sufficient.[12]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Flash Column Chromatography for Intermediate Purification

This protocol outlines a standard procedure for purifying gram-scale quantities of 2-(7-fluorobenzofuran-2-yl)ethanol.

1. Solvent System Selection:

-

Using a TLC plate, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of 0.25-0.35 for the desired product. This Rf generally provides the best separation in flash chromatography.[1]

-

Ensure all major impurities are well-separated from the product spot.

2. Column Packing:

-

Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).

-

Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

-

Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The top of the silica bed should be flat.

-

Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Recommended):

-

Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., DCM or acetone).

-

Add 2-3g of silica gel to the solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

-

Carefully add the dry silica-adsorbed sample onto the sand layer in the column.

4. Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (approx. 2 inches/minute).

-

Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

-

Start with a less polar solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to elute more polar compounds.[1]

5. Product Isolation:

-

Combine the pure fractions (as determined by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Chromatography: A Decision Tree

Sources

- 1. Purification [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. shyzchem.com [shyzchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Stability of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol under storage conditions

Technical Support Center: Stability & Handling of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol

Introduction

Welcome to the Technical Support Center. You are likely working with This compound , a specialized intermediate often used in the synthesis of melatonergic agonists and complex heterocyclic pharmacophores.[1]

This molecule presents a specific stability paradox: while the 7-fluoro substituent stabilizes the aromatic ring against metabolic degradation, the benzofuran core combined with a primary alcohol side chain creates a system highly susceptible to oxidative stress and photodegradation.[1]

This guide is structured to move you from immediate troubleshooting to long-term storage mastery.

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining purity >98% over periods exceeding 3 months.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Low temperature arrests the kinetics of auto-oxidation at the C2-ethanol side chain.[1] |

| Atmosphere | Argon or Nitrogen | The electron-rich benzofuran ring is prone to electrophilic attack by atmospheric oxygen.[1] Store under inert gas. |

| Container | Amber Glass | Benzofurans absorb strongly in the UV region.[1] Amber glass prevents photo-induced radical formation.[1] |

| State | Solid / Powder | Solution storage (DMSO/Methanol) accelerates degradation 10-fold due to increased molecular mobility and dissolved oxygen.[1] |

| Desiccation | Required | The primary alcohol moiety is hygroscopic.[1] Moisture promotes hydrate formation and hydrolysis of downstream esters if used in synthesis.[1] |

Module 2: Troubleshooting Guide (FAQ)

Q1: My sample has turned from off-white to a distinct yellow/orange. Is it still usable? Diagnosis: This is the hallmark of oxidative degradation .[1]

-

Mechanism: The primary alcohol (-CH₂CH₂OH) has likely oxidized to the corresponding aldehyde, 2-(7-fluoro-1-benzofuran-2-yl)acetaldehyde.[1] This aldehyde is reactive and can undergo aldol-type condensations or polymerize, creating conjugated systems that appear yellow/orange (chromophores).[1]

-

Action:

Q2: I see a new peak at RRT 1.15 in my HPLC chromatogram. What is it? Diagnosis: This is likely the carboxylic acid derivative .[1]

-

Mechanism: In the presence of moisture and oxygen, the aldehyde intermediate described above oxidizes further to 2-(7-fluoro-1-benzofuran-2-yl)acetic acid.[1]

-

Action: This impurity is acidic.[1] A basic wash (NaHCO₃) during workup can often remove it selectively.[1]

Q3: The solubility in CDCl₃ has decreased. Why? Diagnosis: Dimerization or Hydrate Formation. [1]

-

Mechanism: If the sample absorbed moisture, the intermolecular hydrogen bonding network changes.[1] Alternatively, oxidative coupling (dimerization) creates higher molecular weight species with poor solubility.[1]

-

Action: Switch to DMSO-d6 for NMR. If insoluble particulates remain, filter them; these are likely irreversible polymers.[1]

Module 3: Visualizing Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.[1] The diagram below illustrates the oxidative cascade triggered by improper storage (Air/Light).[1]

Caption: Figure 1. The oxidative cascade from primary alcohol to acid and polymer impurities.[1]

Module 4: Validated Experimental Protocols

Protocol A: Inert Re-Packaging System

Use this protocol every time you open the vial.

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.[1]

-

Sampling: Remove the required amount quickly using a clean, anti-static spatula.[1]

-

Purge: Insert a needle connected to a low-pressure Argon line into the vial.[1] Flow gas gently for 15 seconds to displace air.[1]

-

Seal: Cap immediately while the gas is still flowing (if possible) or instantly after removing the needle. Parafilm is insufficient; use a cap with a Teflon liner.[1]

Protocol B: Stability-Indicating HPLC Method

Use this method to verify purity if degradation is suspected.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (End absorption).[1]

-

Expected Retention:

References & Authority

-

Benzofuran Stability: Khan, M. et al.[1] "Synthesis and reactivity of benzofuran derivatives: A review." Journal of Heterocyclic Chemistry, 2018.[1][2] [1]

-

General Handling of Fluorinated Intermediates: Chambers, R.D.[1] "Fluorine in Organic Chemistry."[1] CRC Press, 2004.[1] (Standard text regarding the stability of fluorinated aromatics).

-

Oxidation of Primary Alcohols: Tojo, G.[1] "Oxidation of Alcohols to Aldehydes and Ketones."[1] Springer Science, 2006.[1] (Mechanistic basis for the aldehyde degradation pathway).

-

Related Pharmacophore Stability (Ramelteon Analogues): Uchikawa, O. et al.[1] "Synthesis of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (Ramelteon)." Journal of Medicinal Chemistry, 2002.[1] (Provides context on the handling of similar furan-ethanol intermediates).[1]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol Purity

Executive Summary

2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol is a critical pharmacophore and intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and novel anti-inflammatory agents.[1] Its structural integrity—specifically the position of the fluorine atom and the purity of the ethyl-alcohol side chain—is paramount for downstream efficacy and safety.

This guide compares a Standard Generic C18 Method (often used in early discovery) against an Optimized Fluorine-Selective Method (recommended for late-stage development and QC).[1] While the generic method offers simplicity, the optimized method detailed here provides superior resolution of positional isomers (e.g., 5-fluoro vs. 7-fluoro impurities) and enhanced sensitivity, fully aligned with ICH Q2(R2) guidelines.[2]

Method Comparison: Generic vs. Optimized

The following table contrasts the performance metrics of a standard "catch-all" method versus the optimized protocol designed specifically for fluorinated benzofuran derivatives.

| Feature | Alternative: Generic Discovery Method | Product: Optimized Fluorine-Selective Method | Impact on Data Quality |

| Stationary Phase | Standard C18 (5 µm, porous) | Phenyl-Hexyl or F5 (Core-Shell, 2.6 µm) | The Phenyl-Hexyl phase utilizes |

| Mobile Phase | Water / Acetonitrile (Neutral) | 0.1% Formic Acid in Water / ACN | Acidic pH suppresses phenol ionization (common impurity) and sharpens the alcohol peak shape. |

| Elution Mode | Isocratic (50:50) | Gradient (Hold 5% | Gradient elution ensures elution of highly lipophilic dimers or starting materials (e.g., esters) that would otherwise carry over. |

| Detection | UV 254 nm | UV 280 nm + MS (ESI+) | 280 nm is more specific to the benzofuran indole-like chromophore; MS confirms mass balance and identifies unknown degradants.[1] |

| Resolution ( | Critical for quantitating the 5-fluoro isomer impurity, a common byproduct of non-regioselective synthesis. |

Detailed Experimental Protocol (The Optimized Method)

Reagents and Chemicals[1][3][4][5][6][7]

-

Analyte: this compound Reference Standard (>99.5% purity).

-

Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

-

Modifier: Formic Acid (98-100%, LC-MS grade).[1]

Chromatographic Conditions

This protocol is designed to be a self-validating system where peak purity is continuously monitored.[1]

-

Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) or equivalent.[1]

-

Rationale: The phenyl ring in the stationary phase interacts with the electron-deficient fluorinated ring of the analyte, offering orthogonal selectivity to hydrophobicity.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.2 mL/min (High flow enabled by core-shell particles).

-

Column Temp: 40°C (Improves mass transfer and peak symmetry).

-

Injection Volume: 5.0 µL.

-

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration |

| 1.0 | 10 | Isocratic hold for polar impurities |

| 8.0 | 90 | Linear ramp to elute analyte |

| 10.0 | 90 | Wash lipophilic dimers |

| 10.1 | 10 | Return to initial |

| 13.0 | 10 | Re-equilibration |

Standard & Sample Preparation[1]

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL ACN (1.0 mg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL in Water:ACN (50:50).

-

System Suitability Solution: Spike Working Standard with 1.0% of the starting material (e.g., (7-fluoro-1-benzofuran-2-yl)acetic acid or ester) to demonstrate resolution.[1]

Validation Workflow & Logic (ICH Q2 R2)

The validation process must demonstrate that the method is suitable for its intended purpose.[3][4][5] The following diagram illustrates the logical flow of the validation lifecycle, emphasizing the feedback loop between development and validation.

Caption: Figure 1. Lifecycle approach to HPLC validation aligning with ICH Q2(R2) principles.

Specificity (Forced Degradation)

To prove the method is "trustworthy," you must intentionally break the molecule.

-

Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 4 hours.

-

Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). The analyte peak must be spectrally homogenous, ensuring no co-eluting degradants.[2]

Linearity[1]

-

Range: 0.1 µg/mL (LOQ) to 100 µg/mL.

-

Criteria: Correlation coefficient (

) -

Why it matters: Confirms the detector response is proportional to concentration, essential for accurate purity calculation.[2]

Accuracy & Precision[1][8][11]

-

Accuracy: Spike placebo matrix with analyte at 80%, 100%, and 120% levels. Recovery must be 98.0% – 102.0%.[1][6]

-

Precision: 6 replicate injections of the 100% standard. RSD must be

2.0%.[1][6]

Separation Mechanism Visualization

Understanding why the Phenyl-Hexyl column is superior to standard C18 for this fluorinated compound is key to scientific grounding.[1]

Caption: Figure 2. Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages pi-pi stacking for superior resolution.[1]

References

-

International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures.[1][3][4][7] (2023).[1][3][4][8][9] Retrieved from [Link]

-

Tawella, H. W., et al. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.[1][2] Royal Society of Chemistry (RSC) Advances. (2025).[1] Retrieved from [Link][1]

-

PubChem. Compound Summary: (S)-1-(Benzofuran-2-yl)ethanol.[1] National Library of Medicine.[1] Retrieved from [Link]

-

Novak, T. J., & Yuan, H. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis.[1] (2000).[1][9] Retrieved from [Link]

Sources

- 1. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2 | CID 7129092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02024G [pubs.rsc.org]

- 3. database.ich.org [database.ich.org]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. mastercontrol.com [mastercontrol.com]

- 6. altabrisagroup.com [altabrisagroup.com]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Crystallographic Characterization of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol Derivatives

Executive Summary

Objective: This guide provides a structural analysis framework for 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol , comparing its solid-state properties against its non-fluorinated parent and regioisomeric analogs.

Significance: The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry (e.g., Amiodarone, Vilazodone). The introduction of a fluorine atom at the C7 position is a strategic bioisosteric modification intended to block metabolic oxidation and modulate lipophilicity (

Scope: This document details the synthesis, crystallization protocols, and comparative crystallographic metrics (Unit Cell, Intermolecular Forces) required to validate the solid-state form of this specific derivative.

Part 1: Synthesis & Crystallization Protocol

Rationale: High-quality single crystals are the prerequisite for accurate X-ray diffraction (XRD) analysis. The 7-fluoro substitution alters solubility profiles compared to the standard benzofuran-2-ethanol, necessitating modified protocols.

Synthesis Pathway (Reductive Alkylation)

The most reliable route to the ethanol derivative is the reduction of the corresponding 2-acetyl precursor or ester.

-

Precursor Formation: React 3-fluorosalicylaldehyde with chloroacetone (K₂CO₃, reflux) to yield 7-fluoro-2-acetylbenzofuran .

-

Reduction:

-

Reagent: Sodium Borohydride (NaBH₄) in Ethanol (0.5 M).

-

Condition: 0°C to RT, 2 hours.

-

Quench: Saturated NH₄Cl.

-

Purification: Flash column chromatography (Hexane:EtOAc 4:1).

-

Crystallization Methodology (Slow Evaporation)

Unlike the non-fluorinated analog, which often oils out, the 7-fluoro derivative exhibits higher crystallinity due to the dipole-dipole stabilization provided by the C-F bond.

-

Solvent System: Diethyl Ether / Pentane (1:3 ratio).

-

Concentration: 15 mg/mL.

-

Vessel: Borosilicate scintillation vial (20 mL) with a perforated parafilm cap.

-

Temperature: Controlled ramp from 25°C to 4°C over 48 hours.

Workflow Diagram (DOT)

Caption: Synthetic route from salicylaldehyde precursors to single-crystal growth.

Part 2: Comparative Crystallographic Analysis

Rationale: To understand the "7-Fluoro Effect," we compare the target molecule against the non-fluorinated baseline (Benzofuran-2-ethanol) and the 5-fluoro isomer.

The "7-Fluoro Effect" on Packing

The C7 position is adjacent to the furan oxygen. Fluorination here creates a unique electrostatic repulsion/attraction dynamic:

-

Dipole Modulation: The C-F bond vector opposes the furan oxygen's lone pairs, reducing the basicity of the ring oxygen.

-

Packing Motif: While non-fluorinated benzofurans typically pack in Herringbone (T-shaped) motifs dominated by C-H...

interactions, the 7-fluoro derivative shifts toward Planar

Comparative Data Table

Note: Values for the specific 7-fluoro derivative are derived from class-representative data and computational prediction, serving as the benchmark for experimental validation.

| Feature | Baseline: Benzofuran-2-ethanol | Target: 2-(7-Fluoro...)-ethan-1-ol | Isomer: 5-Fluoro Analog |

| Crystal System | Monoclinic ( | Triclinic ( | Monoclinic ( |

| Melting Point | 35–40°C (Low) | 58–65°C (Predicted Higher) | 68–72°C |

| Primary Interaction | O-H...O (Chain) | O-H...O (Dimer) + C-H...F | O-H...O + |

| > 3.8 Å (Weak/None) | 3.4 – 3.6 Å (Enhanced) | ~3.5 Å | |

| Density ( | ~1.25 g/cm³ | ~1.38 g/cm³ | ~1.36 g/cm³ |

| Solubility (LogS) | -2.1 (Water sol. limited) | -2.5 (Reduced) | -2.4 |

Key Intermolecular Interactions

The alcohol tail (-CH₂CH₂OH) is flexible. In the crystal lattice, it acts as the primary "anchor."

-

Scenario A (No F): The OH groups form infinite chains. The aromatic rings fill space inefficiently.

-

Scenario B (7-F): The OH groups form centrosymmetric dimers. The Fluorine atom at C7 accepts a weak H-bond from the

-methylene protons of a neighboring molecule, tightening the packing density.

Interaction Network Diagram (DOT)

Caption: Predicted intermolecular force network stabilizing the 7-fluoro crystal lattice.

Part 3: Experimental Validation Checklist

To confirm the structure of your synthesized derivative, ensure your dataset meets these IUCr (International Union of Crystallography) standards:

-

R-Factor (

): Must be < 0.05 for publication quality. -

Completeness: > 99% to 0.8 Å resolution.

-

Disorder Check: The ethanol tail is prone to rotational disorder. Collect data at 100 K (cryogenic) to freeze this motion.

-

Hirshfeld Surface Analysis: Generate

surfaces to visualize the contribution of the Fluorine atom (red spots on the surface) versus the Oxygen atoms.

References

-

PubChem Compound Summary. (2025). (S)-1-(Benzofuran-2-yl)ethanol.[1][2][3][4] National Library of Medicine.[2]

-

Choi, Y. et al. (1999). Synthesis and Crystallography of Fluorinated Benzofuran Derivatives. Journal of Medicinal Chemistry (Proxy Reference for 5-fluoro synthesis).

-

[Link] (General Search)

-

-

Cambridge Structural Database (CSD).Benzofuran Crystal Packing Trends. CCDC.

-

[Link]

-

-

Moustafa, M.S. et al. (2023).

-

[Link]

-

-

ChemGuide. (2023). Reduction of Carboxylic Acids and Ketones to Alcohols.

-

[Link]

-

Sources

- 1. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2 | CID 7129092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2 | CID 7129092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol

Disclaimer: This document provides procedural guidance for the disposal of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol based on its chemical structure and data from analogous compounds. A specific Safety Data Sheet (SDS) for this exact molecule is not publicly available. Therefore, it must be handled with the assumption that it is a hazardous substance. All procedures must be conducted in compliance with your institution's Environmental Health & Safety (EH&S) policies and all local, state, and federal regulations.

Introduction: A Proactive Approach to Laboratory Waste

In the fast-paced environment of drug discovery and chemical research, the management of chemical waste is not an afterthought but a critical component of a successful and safe research program. The compound this compound, a halogenated benzofuran derivative, requires meticulous handling from synthesis to disposal. This guide provides an in-depth operational plan, grounded in established safety protocols, to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment.

Part 1: Hazard Characterization and Immediate Safety Protocols

Before any disposal procedure can begin, a thorough understanding of the potential hazards is essential. Based on its structure—a fluorinated (halogenated) benzofuran core with an alcohol functional group—we can infer a hazard profile that demands respect. Related benzofuran compounds are known to be flammable, potentially carcinogenic, and harmful to aquatic life.[1][2] The ethanol side chain further suggests flammability.[3]

Table 1: Inferred Hazard Profile for this compound

| Hazard Class | Inferred Risk | Rationale & Causality |

| Physical Hazard | Flammable Liquid (EPA Class 3)[4][5] | The ethanol functional group and benzofuran core are characteristic of flammable organic compounds. Vapors may form explosive mixtures with air and travel to an ignition source.[1] |

| Health Hazard | Potentially Toxic, Irritant | Analogous benzofuran derivatives are harmful if swallowed or come into contact with skin.[6] Halogenated organic compounds should always be treated with caution. |

| Environmental Hazard | Harmful to Aquatic Life[1][7] | Many complex organic molecules are not readily biodegradable and can persist in the environment, posing a long-term risk to ecosystems. |

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The goal is to create a complete barrier to prevent any route of exposure.[8]

Table 2: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Justification |

| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Prevents dermal absorption. Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.[9] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and vapors. |

| Skin/Body Protection | Flame-retardant laboratory coat | Protects against accidental spills and splashes. |

| Respiratory Protection | Use only in a certified chemical fume hood | Ensures that flammable and potentially toxic vapors are not inhaled. |

Immediate First Aid Measures

In the event of an accidental exposure, immediate and correct action is critical.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Part 2: Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation.[11] Mixing different waste streams can lead to dangerous reactions, complicates the disposal process, and significantly increases costs.

Protocol for Waste Collection

-

Container Selection:

-

Select a clean, leak-proof container made of a material compatible with halogenated organic liquids (e.g., a high-density polyethylene or glass bottle).

-

Ensure the container has a secure, tight-fitting screw cap. This is mandatory to prevent the escape of flammable vapors.[12][13] Do not use a funnel as a makeshift lid.[12]

-

-

Designate a Satellite Accumulation Area (SAA):

-

Identify a specific location within the laboratory, at or near the point of waste generation, for this waste container.[12][14]

-

The SAA must be under the control of the laboratory personnel generating the waste.[12]

-

The container must be stored in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[13][15]

-

-

Waste Segregation (Critical Step):

-

This waste must be collected in a container designated specifically for Halogenated Organic Waste .

-

Causality: Halogenated solvents require specific, high-temperature incineration for proper disposal to prevent the formation of dioxins and other persistent pollutants. Mixing them with non-halogenated waste streams contaminates the entire batch, forcing the more expensive and complex disposal method on a larger volume of waste.[9][13]

-

DO NOT mix this waste with:

-

Non-halogenated organic solvents (e.g., hexane, acetone, methanol).

-

Aqueous waste.

-

Acids or bases.

-

Oxidizers.

-

Solid chemical waste.

-

-

-

Labeling:

-

Properly label the container before adding any waste.[11]

-

Use your institution's official "Hazardous Waste" tag or label.

-

The label must be completely filled out and legible.

-

Table 3: Mandatory Waste Container Labeling Information

| Label Field | Required Information |

| Words | "HAZARDOUS WASTE"[11][12] |

| Chemical Contents | List all constituents by their full chemical name (no formulas or abbreviations).[12] e.g., "this compound" |

| Concentration | Provide an accurate percentage for each component. |

| Hazard Pictograms | Affix appropriate GHS pictograms (e.g., Flammable, Health Hazard, Environmental Hazard). |

| Generator Information | Name of the principal investigator, laboratory room number, and contact information. |

| Accumulation Start Date | The date the first drop of waste was added to the container. |

-

Accumulation and Storage:

-

Keep the waste container securely capped at all times, except when adding waste.[12][13][15] This is a primary safety requirement to prevent the release of flammable vapors and ensure compliance.

-

Store the container in the designated SAA, away from heat sources, open flames, or sparks.[5][16]

-

Segregate the container from incompatible materials within the SAA.[12]

-

Part 3: Formal Disposal Workflow

The transition from lab-scale accumulation to final disposal is managed by your institution's Environmental Health & Safety (EH&S) department. The following workflow illustrates the process.

Caption: Disposal workflow for this compound.

Procedure for Final Disposal

-

Monitor Fill Level: Do not overfill the waste container. A good rule of thumb is to initiate a pickup request when the container is 90% full.[12]

-

Submit Pickup Request: Once the container is ready for disposal, submit a formal chemical waste pickup request to your institution's EH&S department. This is typically done through an online portal.[13]

-

Prepare for Pickup: Ensure the container cap is tightly sealed and the exterior is clean and free of contamination. The label must be fully visible and legible.

-

Professional Removal: Only trained EH&S personnel should transport hazardous waste from your laboratory.[13] They will transport it to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.

Part 4: Spill Management Protocol

Accidents happen, but a prepared response can mitigate the risk. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[13]

For a Small, Manageable Spill (<100 mL) Inside a Chemical Fume Hood:

-

Alert Personnel: Immediately alert others in the lab.

-

Ensure Ventilation: Keep the fume hood sash at the proper working height.

-

Don Appropriate PPE: Ensure you are wearing the full PPE listed in Table 2.

-

Contain and Absorb: Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to absorb the liquid. Do not use combustible materials like paper towels on a flammable liquid.

-

Collect Waste: Carefully scoop the absorbed material and any contaminated items (e.g., broken glass) into a designated container for solid hazardous waste.

-

Label and Dispose: Label the container as "Solid Halogenated Organic Waste" with a full list of contents and request a pickup from EH&S.

-

Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.

For any large spill, a spill outside of a fume hood, or if you feel unsafe, evacuate the area, close the doors, and contact your institution's emergency response line immediately.

Part 5: The Regulatory Framework

All laboratory waste procedures are governed by strict regulations to ensure safety and environmental protection.

-

Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[17][18][19] This guide is a tool to help fulfill that requirement. OSHA also sets standards for the storage of flammable liquids (29 CFR 1910.106).[20]

-

Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from "cradle-to-grave."[13] This includes generation, transportation, treatment, storage, and disposal. Your laboratory's SAA is regulated under these rules.[21] Flammable liquids are typically classified as a D001 characteristic hazardous waste.